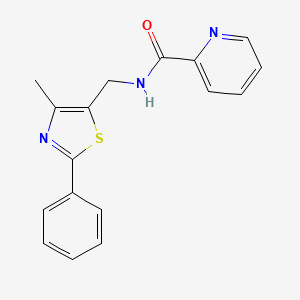

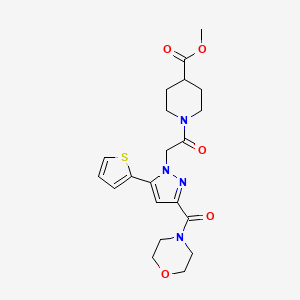

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide” is a chemical compound. It is related to N-Methyl picolinamide, which is a novel anticancer agent that inhibits the activity of BCR-ABL kinase . It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, N-(thiazol-2-yl)benzenesulfonamides have been synthesized as part of a strategy to create hybrid antimicrobials . Similarly, derivatives of N-(5-acetyl-4-methylthiazol-2-yl)arylamide have been synthesized . These compounds were obtained in good to excellent yield, representing drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The molecular structure of related compounds such as N-Methyl picolinamide has been reported . The chemical formula is C7H8N2O and the molecular weight is 136.15 g/mol .科学的研究の応用

Medicinal Chemistry Applications

N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide derivatives are being explored for their potential in therapeutic applications. For instance, picolinamide derivatives have shown high specificity and affinity towards serotoninergic receptors, indicating their potential in the development of treatments for neurological disorders (Fiorino et al., 2017). Furthermore, picolinamide has been identified as a strong inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets, which could have implications in diabetes research (Yamamoto & Okamoto, 1980).

Organometallic Chemistry and Catalysis

In organometallic chemistry, N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide and its derivatives are employed as ligands to study metal-ligand interactions. For example, the interaction of N-(aryl)picolinamides with iridium has been studied, revealing insights into N-H and C-H bond activations, which are crucial for catalytic applications (Dasgupta et al., 2008). This research contributes to the development of new catalytic systems that can be applied in organic synthesis and industrial processes.

Material Science

In the field of material science, the unique properties of N-((4-methyl-2-phenylthiazol-5-yl)methyl)picolinamide derivatives are being explored for the synthesis of novel materials. For instance, the study of thermodynamic parameters and solute-solvent interactions of 1,3,4-oxadiazole derivatives in different solvents provides insights into the structure-making or structure-breaking abilities of these compounds, which is relevant for material design and the development of new solvents and solvent systems (Godhani et al., 2012).

作用機序

Target of Action

Thiazole derivatives have been known to interact with various targets, including enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .

Mode of Action

Thiazole compounds generally interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Result of Action

Thiazole derivatives have been associated with a broad spectrum of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of thiazole derivatives .

将来の方向性

The future directions for research on this compound could involve further investigation into its potential anticancer properties, given the reported activity of related compounds . Additionally, the synthesis of more derivatives and investigation of their biological activities could be a promising direction .

特性

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-9-5-6-10-18-14)22-17(20-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQRJMTECHDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2962997.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)

![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2963010.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)